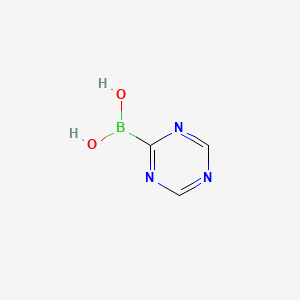

(1,3,5-Triazin-2-yl)boronic acid

Description

Properties

Molecular Formula |

C3H4BN3O2 |

|---|---|

Molecular Weight |

124.90 g/mol |

IUPAC Name |

1,3,5-triazin-2-ylboronic acid |

InChI |

InChI=1S/C3H4BN3O2/c8-4(9)3-6-1-5-2-7-3/h1-2,8-9H |

InChI Key |

XPKWANFGUBBTOD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=NC=N1)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1,3,5 Triazin 2 Yl Boronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely utilized for its mild conditions and broad functional group tolerance. sigmaaldrich.comlibretexts.org The use of (1,3,5-triazin-2-yl)boronic acid in these reactions allows for the direct installation of the triazine core onto various aromatic and heteroaromatic scaffolds. nih.govresearchgate.net

Optimization of Catalytic Systems (e.g., Palladium, Nickel Catalysts, Ligands)

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalytic system employed. Palladium-based catalysts are most common, with the choice of ligand playing a crucial role in the reaction's success. libretexts.org

Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently used as palladium sources. nih.govnih.gov The selection of the appropriate palladium precatalyst can significantly influence reaction yields and times. For instance, in the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, a screening of palladium sources was essential for optimizing the reaction. nih.gov

Nickel Catalysts: While less common than palladium, nickel catalysts have emerged as a viable alternative for certain cross-coupling reactions. Their lower cost makes them an attractive option.

Ligands: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands, such as XPhos and SPhos, have shown to be effective in promoting the coupling of challenging substrates, including nitrogen-rich heterocycles. nih.govorganic-chemistry.org In some cases, the use of bidentate phosphine ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) can prevent the formation of inactive palladium dimers and accelerate the reaction. wikipedia.org The optimization of the ligand-to-palladium ratio is also a key parameter to consider for maximizing catalytic turnover. nih.gov

Table 1: Optimization of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | High | nih.gov |

| Pd₂(dba)₃ / XPhos | Aryl Triflates | Dimethylamine | Excellent | organic-chemistry.org |

| [Pd(allyl)Cl]₂ / TrixiePhos | Bromobenzene | Carbazole | 97 | acs.org |

| Pd-CataCXium A-G3 | Neopentyl 5-pyrimidyl-boronic ester | Heteroaryl Bromides | Quantitative | nih.gov |

Impact of Reaction Conditions: Solvent Systems (e.g., Aqueous Media), Bases, Temperature

The outcome of the Suzuki-Miyaura reaction is profoundly influenced by the reaction conditions.

Solvent Systems: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the nature of the catalytic system. Dioxane, toluene, and tetrahydrofuran (B95107) (THF) are common organic solvents. researchgate.netnih.govorganic-chemistry.org Aqueous solvent systems are also frequently employed, often in combination with an organic solvent, to facilitate the dissolution of the base and the boronic acid. nih.govnih.gov The use of water as a solvent is also considered a "green" chemistry approach. nih.gov

Bases: A base is essential for the activation of the boronic acid in the transmetalation step. libretexts.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.netnih.gov The strength and nature of the base can affect the reaction rate and the stability of sensitive functional groups. libretexts.org

Temperature: Reaction temperatures can range from room temperature to reflux conditions. nih.govnih.gov Higher temperatures are often required for less reactive substrates, but can also lead to side reactions or decomposition of the catalyst or reactants. nih.gov Optimization of the temperature is therefore crucial for achieving high yields of the desired product. nih.gov

Table 2: Impact of Reaction Conditions on Suzuki-Miyaura Coupling

| Solvent | Base | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Dioxane/H₂O | K₃PO₄ | 100 | Good to excellent yields for various heterocycles. | nih.gov |

| Toluene | DBU | 110 | Metal-free amination with boronic acid. | researchgate.net |

| Ethanol | Na₂CO₃ | 85 | Effective for coupling of furan-2-yltrifluoroborate. | nih.gov |

| THF | K₃PO₄ | 80 | Excellent yields for dimethylaniline synthesis. | organic-chemistry.org |

Scope and Substrate Generality with Diverse Aryl and Heteroaryl Halides

This compound has been successfully coupled with a wide range of aryl and heteroaryl halides, demonstrating the versatility of this building block.

Aryl Halides: The reaction works well with aryl bromides and iodides. nih.govillinois.edu While aryl chlorides are less reactive, the development of highly active catalytic systems has enabled their use in these coupling reactions. nih.gov The electronic nature of the substituents on the aryl halide can influence the reaction, with both electron-donating and electron-withdrawing groups being tolerated. nih.gov

Heteroaryl Halides: The methodology has been extended to include a variety of heteroaryl halides, allowing for the synthesis of complex molecules containing multiple heterocyclic units. nih.govnih.gov This is particularly important for the synthesis of pharmacologically active compounds, which often contain nitrogen-rich heterocycles. nih.gov The coupling of heteroaryl halides can sometimes be challenging due to the potential for the heteroatom to coordinate to the metal center and inhibit the catalyst. nih.gov

Mechanistic Investigations of Transmetalation Pathways in Suzuki-Miyaura Reactions Involving Triazine-Boronic Acids

The transmetalation step is a key process in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. rsc.orgresearchgate.net The mechanism of this step, particularly for heteroaromatic boronic acids like the triazine derivative, is a subject of ongoing research.

The generally accepted mechanism involves the formation of a palladium-alkoxide or -hydroxide complex, which then reacts with the boronic acid. rsc.orgnih.gov The base plays a crucial role in activating the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation. researchgate.netnih.gov For triazine-boronic acids, the nitrogen atoms in the triazine ring could potentially interact with the palladium center, influencing the geometry of the transition state and the rate of transmetalation. Computational studies can provide insights into the energetics of different pathways and the structures of key intermediates. illinois.edu The presence of water can also affect the mechanism, with some studies suggesting a shift in the dominant transmetalation pathway in biphasic systems. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can be precursors for other important catalytic transformations.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While this compound itself is not a direct precursor for this reaction, the triazine halides that can be synthesized from it are valuable substrates. For instance, a 2-chloro-1,3,5-triazine, which can be accessed through various synthetic routes, can be coupled with a wide range of amines to form 2-amino-1,3,5-triazine derivatives. csic.es

The optimization of the Buchwald-Hartwig amination for triazine substrates involves careful selection of the palladium catalyst, ligand, base, and solvent. acs.orgorganic-chemistry.org Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition. organic-chemistry.org The reaction conditions must be tailored to the specific amine and triazine halide being used to achieve high yields and avoid side reactions. organic-chemistry.org

Oxidative Homocoupling and Related Side Reactions

The oxidative homocoupling of aryl and heteroaryl boronic acids to form symmetrical biaryl compounds is a well-documented side reaction, and in some cases, a desired synthetic transformation, often observed during palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This process typically involves the formation of a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the homocoupled product.

For This compound , specific experimental data on its oxidative homocoupling is not readily found in the current body of scientific literature. However, based on the general mechanism, one can anticipate that this compound would be susceptible to this reaction pathway. The electron-deficient nature of the 1,3,5-triazine (B166579) ring could influence the rate and efficiency of such a reaction. The presence of multiple nitrogen atoms in the triazine ring can also lead to coordination with the metal catalyst, potentially influencing the reaction outcome and promoting or inhibiting the homocoupling pathway.

Table 1: General Conditions for Oxidative Homocoupling of Aryl Boronic Acids

| Catalyst | Oxidant | Base | Solvent | Temperature |

| Pd(OAc)₂ | O₂ (air) | K₂CO₃ | Toluene | 80-110 °C |

| Pd(PPh₃)₄ | Various | Cs₂CO₃ | Dioxane | 100 °C |

| Cu(OAc)₂ | O₂ (air) | Pyridine | DMF | Room Temp. |

Note: This table represents general conditions and would require optimization for the specific substrate, this compound.

Lewis Acidic Properties and Coordination Chemistry of the Boronic Acid Group on the Triazine Scaffold

The Lewis acidity of a boronic acid is a critical parameter that governs its reactivity and catalytic activity. It is influenced by the electronic nature of the substituent attached to the boron atom. The 1,3,5-triazine ring is a strongly electron-withdrawing heterocycle due to the presence of three electronegative nitrogen atoms. This electron-withdrawing effect is expected to significantly enhance the Lewis acidity of the attached boronic acid group in This compound compared to phenylboronic acid.

This increased Lewis acidity would make the boron center more susceptible to nucleophilic attack, for instance, by hydroxide (B78521) ions to form the corresponding boronate species. The coordination chemistry of this molecule is likely to be complex. The nitrogen atoms of the triazine ring can act as Lewis basic sites, capable of coordinating to metal centers. This dual functionality of having both a Lewis acidic boronic acid group and Lewis basic nitrogen atoms within the same molecule could lead to interesting coordination polymers or intramolecular coordination, although specific studies on this are lacking.

Role as a Catalyst or Co-catalyst in Organic Reactions

While boronic acids are widely recognized as reagents in cross-coupling reactions, their application as catalysts or co-catalysts is an area of growing interest. Their Lewis acidity allows them to activate substrates, particularly those containing carbonyl or hydroxyl groups.

There are no specific reports detailing the use of This compound as a catalyst or co-catalyst. However, its anticipated high Lewis acidity suggests potential applications in reactions such as dehydrative condensations (e.g., amidation, esterification), where it could activate the carboxylic acid. Furthermore, the presence of the triazine ring could allow for cooperative catalysis, where both the Lewis acidic boron center and the Lewis basic nitrogen atoms participate in the catalytic cycle. For instance, in a hypothetical reaction, the triazine nitrogens could act as a Brønsted base or a hydrogen bond acceptor, while the boronic acid activates an electrophile.

Table 2: Potential Catalytic Applications based on Lewis Acidity

| Reaction Type | Role of Boronic Acid | Potential Substrates |

| Amidation | Lewis acid catalyst to activate carboxylic acid | Carboxylic acids, Amines |

| Esterification | Lewis acid catalyst to activate carboxylic acid | Carboxylic acids, Alcohols |

| Aldol Reaction | Lewis acid catalyst to activate carbonyl group | Aldehydes, Ketones |

Note: This table is speculative and based on the general catalytic activity of Lewis acidic boronic acids.

Applications of 1,3,5 Triazin 2 Yl Boronic Acid in Organic Synthesis and Materials Science

Building Blocks for Advanced Organic Scaffolds

The unique structure of (1,3,5-triazin-2-yl)boronic acid derivatives makes them ideal candidates for the construction of intricate organic molecules. The triazine ring acts as a rigid, electron-deficient core, while the boronic acid moiety serves as a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Complex Heterocycles (e.g., Quinolines, Oxazoles)

While direct synthesis of quinolines using this compound is not prominently reported, the triazine core is a key component in the synthesis of various nitrogen-containing heterocycles. The reactivity of triazine derivatives allows for their incorporation into larger, more complex heterocyclic systems.

In the realm of oxazole (B20620) synthesis, a notable method involves the use of a triazine-based reagent. A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed utilizing carboxylic acids, amino acids, and a dehydrative condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). This process proceeds through the formation of a 5-(triazinyloxy)oxazole intermediate, which then undergoes a Nickel-catalyzed Suzuki-Miyaura coupling with boronic acids to yield the desired trisubstituted oxazoles. This method highlights the role of triazine derivatives as activating agents in the construction of complex heterocyclic structures.

Assembly of Macrocycles and Dendrimers

The C3 symmetry of the 1,3,5-triazine (B166579) ring makes it a popular and efficient core for the synthesis of star-shaped molecules, including macrocycles and dendrimers. These highly branched, well-defined structures have applications in various fields, including drug delivery and materials science. The synthesis of these architectures often involves the sequential substitution of reactive groups on a triazine core.

The construction of triazine-based dendrimers can be achieved through both divergent and convergent strategies. In a divergent approach, successive generations of branches are built outwards from a central triazine core. Conversely, convergent methods involve the synthesis of dendritic wedges (dendrons) that are then attached to a central core in the final step. The use of triazine derivatives with multiple reactive sites allows for the precise control over the size, shape, and functionality of the resulting dendrimers.

Precursors for Functional Materials and Frameworks

The rigid and planar structure of the triazine ring, coupled with the versatile connectivity offered by the boronic acid group, makes this compound derivatives excellent precursors for a variety of functional materials.

Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size and functionality, can be tuned by modifying the organic linker. Triazine-based boronic acids and their derivatives, particularly tricarboxylic acid analogues, are attractive candidates for MOF linkers due to their trigonal geometry, which can lead to the formation of highly porous and stable frameworks. The introduction of functional groups onto the triazine ring allows for post-synthetic modification of the MOF, enabling the tailoring of its properties for specific applications such as gas storage and catalysis.

Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. Similar to MOFs, the properties of COFs are determined by the geometry and functionality of their monomer units. ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid is a key trigonal building block for the synthesis of COFs. echemi.com The boronic acid groups readily undergo condensation reactions to form robust and porous two-dimensional or three-dimensional frameworks. echemi.com These triazine-based COFs have shown promise in applications such as gas separation and storage.

Components in Organic Electronic Materials (e.g., OLEDs, OFETs, Sensors)

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives suitable for use as electron-transporting or host materials in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Triazine-based materials are utilized in OLEDs due to their high triplet energy and good thermal stability. For instance, (4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid is a precursor for synthesizing bipolar host materials for phosphorescent OLEDs (PhOLEDs). These materials facilitate balanced charge injection and transport, leading to high device efficiencies.

Organic Field-Effect Transistors (OFETs): The incorporation of triazine units into organic semiconductors can enhance their electron mobility. Aromatic dendrimer structures with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core exhibit improved thermal stability and photophysical properties, which are beneficial for their application in OFETs. echemi.com

Sensors: The porous nature and functionalizable backbone of triazine-based frameworks, such as COFs, make them excellent candidates for chemical sensors. For example, a covalent polymeric framework derived from a triphenyltriazine core has been used to fabricate a pressure sensor with high sensitivity and durability. echemi.com Furthermore, boronic acid-based materials, in general, are known for their ability to selectively bind with cis-diol-containing molecules, such as saccharides, which opens up possibilities for the development of highly specific biosensors.

Table of this compound Derivatives and Their Applications

| Compound Name | CAS Number | Application |

| (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid | 1251825-65-6 | Precursor for OLED host materials |

| (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid | 675880-39-4 | Reagent in oxazole synthesis |

| ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid | 910231-21-9 | Monomer for COFs, precursor for OFET and sensor materials echemi.com |

Design and Synthesis of Scaffolds for Chemical Biology Research (Focus on Synthetic Methodology)

The 1,3,5-triazine ring system serves as a valuable scaffold due to its planar geometry and the ability to introduce up to three different substituents in a controlled, stepwise manner. mdpi.comresearchgate.netnih.gov This controlled reactivity, typically starting from the readily available cyanuric chloride, allows for the creation of a wide array of derivatives with tailored properties. mdpi.comresearchgate.netnih.gov The incorporation of a boronic acid moiety further expands the synthetic utility, enabling a range of cross-coupling reactions and molecular recognition applications. nih.govresearchgate.netresearchgate.net

Intermediates for Structurally Complex Library Synthesis

The development of synthetic methodology-based libraries (SMBLs) has become a crucial strategy in the discovery of novel bioactive molecules. nih.gov These libraries, populated with structurally unique compounds derived from new synthetic methods, provide access to unexplored chemical space. nih.gov Triazine-based boronic acids and their precursors are key intermediates in the construction of such libraries due to their modular nature and versatile reactivity.

The synthesis of diverse 1,3,5-triazine derivatives often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions. mdpi.comnih.govcsic.es This stepwise substitution allows for the precise installation of different functional groups, leading to a high degree of molecular diversity. For instance, a general approach involves the reaction of cyanuric chloride with a nucleophile at 0°C, followed by a second nucleophile at room temperature, and a third at an elevated temperature. nih.gov This methodology enables the creation of libraries of unsymmetrical triazines. organic-chemistry.org

The boronic acid group itself is a powerful tool for library generation. Its ability to undergo Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. researchgate.netacs.org This reaction is highly valued for its mild conditions and broad functional group tolerance. researchgate.net By incorporating a boronic acid or its ester onto the triazine scaffold, chemists can readily access a vast array of bi- and poly-aromatic structures, which are common motifs in biologically active compounds.

Recent research has focused on developing efficient, one-pot, multi-component reactions to streamline the synthesis of complex triazine-based libraries. These methods often utilize readily available starting materials to generate diverse products in good yields, showcasing the power of this scaffold in combinatorial chemistry. organic-chemistry.org

Modular Synthesis of Carborane-Containing Triazine Derivatives for Targeted Applications

A significant application of the modular nature of triazine synthesis is the development of carborane-containing molecules for Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer therapy that relies on the selective accumulation of boron-10 (B1234237) atoms in tumor cells. rsc.orgrsc.org The modular design allows for the combination of a boron-rich carborane cluster, a tumor-targeting moiety, and a central triazine scaffold to create highly effective and selective BNCT agents. rsc.orgrsc.orgnih.gov

The synthesis of these complex molecules typically involves a stepwise approach, leveraging the differential reactivity of the chlorine atoms on cyanuric chloride. rsc.orgnih.gov A common strategy is to first react cyanuric chloride with a carborane derivative, followed by the introduction of a linker or a solubilizing group, and finally, the attachment of a biomolecule for tumor targeting. rsc.orgrsc.orgnih.gov

For example, researchers have developed a modular system based on s-triazine, where readily accessible starting materials are combined with meta-carboranes to produce boron-rich compounds. rsc.org These compounds can then be easily coupled with biomolecules, such as neuropeptide Y (NPY) analogues, which selectively bind to receptors overexpressed on cancer cells. rsc.org This approach allows for the creation of BNCT agents with a high boron content and enhanced water solubility, addressing some of the key challenges in the field. rsc.orgrsc.org

The synthetic versatility of the triazine core allows for the incorporation of various functional groups to fine-tune the properties of the final conjugate. For instance, carboxylic acid or amino groups can be introduced to facilitate conjugation with peptides or other biomolecules. rsc.orgnih.gov The use of meta-carboranes is often preferred over ortho-carboranes due to their increased stability under basic conditions. rsc.org

Below is a table summarizing the modular components used in the synthesis of carborane-containing triazine derivatives for BNCT:

| Component | Function | Examples | References |

| Scaffold | Central branching unit | 1,3,5-Triazine (s-Triazine) | rsc.orgrsc.orgnih.gov |

| Boron Source | Provides ¹⁰B atoms for neutron capture | meta-Carborane, ortho-Carborane | rsc.orgrsc.orgnih.gov |

| Linker/Solubilizer | Connects components, improves solubility | Glycine, Thioglycolic acid, Monosaccharides | rsc.orgnih.govresearchgate.net |

| Targeting Moiety | Directs the agent to tumor cells | Neuropeptide Y (NPY) analogue, Folic acid | rsc.orgnih.gov |

The synthetic strategies employed in this field highlight the power of modular design in creating highly complex and functional molecules for targeted therapeutic applications. The ability to systematically vary each component of the conjugate allows for the optimization of properties such as boron content, water solubility, and tumor selectivity. rsc.orgrsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (1,3,5-Triazin-2-yl)boronic acid in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the 1,3,5-triazine (B166579) ring would likely appear as a singlet. The two hydroxyl protons of the boronic acid group, B(OH)₂, would typically manifest as a single, broad resonance that can exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR: The carbon NMR spectrum would provide insight into the carbon framework. Distinct signals would be expected for the two types of carbon atoms in the triazine ring: the two equivalent carbons at the 4 and 6 positions, and the unique carbon at the 2 position, which is directly bonded to the boron atom.

¹¹B NMR: As boron has two NMR-active nuclei (¹¹B and ¹⁰B), ¹¹B NMR is a particularly powerful technique for characterizing boronic acids. nsf.gov The ¹¹B nucleus is more commonly used due to its higher natural abundance and smaller nuclear quadrupole moment. nsf.gov For a trigonal, sp²-hybridized boronic acid like the title compound, a single resonance is expected in the ¹¹B NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment and coordination state of the boron atom. nsf.gov

Table 1: Illustrative NMR Data for Related Structural Moieties This table presents typical NMR chemical shifts for the basic 1,3,5-triazine and phenylboronic acid structures to illustrate the expected spectral regions.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Comments |

| 1,3,5-Triazine | ¹H | 9.20 | Singlet |

| Phenylboronic Acid chemicalbook.com | ¹H | 7.33 - 7.99 | Multiplets (aromatic protons) |

| ¹¹B | 27.1 - 28.0 | Broad singlet (trigonal boronic acid) rsc.org | |

| ¹³C | 128.0 - 135.3 | Aromatic carbons rsc.org |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. It is also instrumental in assessing the purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the molecular formula. Common soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) for analysis.

Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the target compound from impurities, providing a robust method for purity assessment. derpharmachemica.comresearchgate.net The mass spectrometer detects the target compound as it elutes from the chromatography column, and the purity can be quantified by integrating the area of the corresponding peak. derpharmachemica.com

Table 2: Calculated Mass Data for this compound (C₃H₄BN₃O₂)

| Ion Species | Calculated Exact Mass (m/z) |

| [M]⁺ | 125.0342 |

| [M+H]⁺ | 126.0419 |

| [M+Na]⁺ | 148.0239 |

| [M-H]⁻ | 124.0264 |

Infrared (IR) and Raman Spectroscopies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the hydrogen-bonded boronic acid hydroxyl groups. Strong absorptions due to the B-O stretching would appear around 1300-1400 cm⁻¹. The 1,3,5-triazine ring would exhibit a series of characteristic bands, including C=N and C-N stretching vibrations and ring breathing modes, typically found in the 1600-800 cm⁻¹ region. irjse.in For instance, studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) show characteristic aromatic stretching modes for the triazine ring between 818 and 1562 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the 1,3,5-triazine ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. This technique is particularly useful for analyzing the skeletal structure of the heterocyclic ring. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching (broad) | 3200 - 3600 |

| Boronic Acid (B-O) | Stretching | 1310 - 1380 |

| Boronic Acid (O-H) | Bending | 1150 - 1200 |

| 1,3,5-Triazine Ring | C=N Stretching | 1550 - 1580 |

| 1,3,5-Triazine Ring | Ring Vibrations | 1400 - 1470 |

| 1,3,5-Triazine Ring | Ring Breathing / Bending | 800 - 1000 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. irjse.in If suitable crystals of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net

This technique would confirm the planarity of the 1,3,5-triazine ring and the trigonal planar geometry around the boron atom. Crucially, it would also reveal how the molecules are arranged in the crystal lattice, detailing the intermolecular interactions, such as hydrogen bonds between the boronic acid groups of neighboring molecules, which often lead to the formation of dimeric or polymeric supramolecular structures. mdpi.com

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Triazine Derivative The following data for a substituted 1,3,5-triazine compound illustrates the type of information obtained from an XRD experiment. researchgate.net

| Parameter | Example Value |

| Compound | C₁₁H₂₀N₆OS₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0196 |

| b (Å) | 13.416 |

| c (Å) | 23.441 |

| β (°) | 100.658 |

| Volume (ų) | 1752.7 |

| Z (molecules/unit cell) | 4 |

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis for Decomposition Behavior)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and decomposition characteristics of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show an initial mass loss corresponding to the dehydration of the boronic acid. This process, which involves the loss of water molecules, often leads to the formation of a cyclic anhydride (B1165640) known as a boroxine (B1236090). At higher temperatures, further mass loss would occur due to the complete decomposition of the organic triazine framework. acs.orgnih.gov Studies on related triazine compounds show decomposition temperatures ranging from approximately 200 °C to over 400 °C, depending on the structure. nih.govmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect phase transitions such as melting, as well as the exothermic or endothermic nature of decomposition processes. nih.gov For the title compound, DSC would identify its melting point and the heat associated with its dehydration and decomposition. mdpi.com

Table 5: Illustrative Thermal Decomposition Data for Triazine-Based Compounds

| Compound Type | Atmosphere | Onset Decomposition T (°C) | Decomposition Steps | Reference |

| Annelated Triazinone | Nitrogen | 266 - 301 | 1 | nih.gov |

| Annelated Triazinone | Air | 241 - 296 | 2 | nih.gov |

| Triazine-Azido Propellant | Nitrogen | ~192 | Multiple | mdpi.com |

Theoretical and Computational Chemistry Studies of 1,3,5 Triazin 2 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of (1,3,5-Triazin-2-yl)boronic acid. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, energy, and electronic properties, which are crucial for forecasting its reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the mechanisms of chemical reactions, including those involving boronic acids and triazine derivatives. For this compound, DFT calculations can be employed to model its participation in reactions such as the Suzuki-Miyaura coupling or other cross-coupling reactions.

Researchers use DFT to map out the potential energy surface of a reaction. This involves:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structures of transition states are crucial for understanding how a reaction occurs.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons (electrophilicity).

For this compound, FMO analysis can predict its reactivity. The electron-deficient 1,3,5-triazine (B166579) ring would significantly lower the energy of the LUMO, making the ring carbons susceptible to nucleophilic attack. The boronic acid group, with its empty p-orbital on the boron atom, also contributes to the molecule's electrophilic character. Conversely, the lone pairs on the nitrogen atoms of the triazine ring would be major contributors to the HOMO, indicating these sites as potential centers of basicity or nucleophilicity.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates nucleophilicity/electron-donating ability. Likely localized on triazine nitrogen lone pairs. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electrophilicity/electron-accepting ability. Likely localized on the triazine ring carbons and boron atom. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transition feasibility. A smaller gap suggests higher reactivity. |

Molecular Modeling and Docking Simulations for Understanding Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are invaluable for understanding how it interacts with other molecules, which is the basis for its application in materials science (e.g., co-crystal formation) and medicinal chemistry (e.g., ligand binding).

Co-crystal Formation: Boronic acids are excellent candidates for crystal engineering because the -B(OH)₂ group can act as both a hydrogen bond donor and acceptor. diva-portal.orgresearchgate.net This allows them to form robust and predictable intermolecular hydrogen-bonding networks, known as synthons, with other molecules (co-formers). diva-portal.orgresearchgate.net Molecular modeling, often combined with DFT, can predict the stability and structure of potential co-crystals. diva-portal.org For example, studies on phenylboronic acids have shown that they readily form co-crystals with molecules containing complementary functional groups, like phenazine, through strong O-H∙∙∙N hydrogen bonds. mdpi.com Computational modeling can assess the binding and lattice energies of different co-crystal arrangements, guiding experimental efforts to create new materials with desired properties. diva-portal.org

Ligand Binding Modes: In a biological context, molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.govderpharmachemica.comnih.govrsc.org Numerous studies have performed docking simulations on 1,3,5-triazine derivatives to explore their potential as enzyme inhibitors. nih.govderpharmachemica.comrsc.org These simulations calculate a "docking score," which estimates the binding affinity, and reveal key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

For this compound, docking simulations could be used to screen its binding potential against various biological targets. The triazine core could form hydrogen bonds and π-stacking interactions, while the boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of some enzymes, a mode of action famously used by the drug Bortezomib.

| Interaction Type | Potential Site on this compound | Example Co-former/Binding Site Residue |

| Hydrogen Bond Donor | -B(OH)₂ group | Carboxylate groups, Pyridyl nitrogens researchgate.netmdpi.com |

| Hydrogen Bond Acceptor | Triazine ring nitrogens, -B(OH)₂ oxygens | Amide N-H, Hydroxyl groups |

| Covalent Boronate Ester | Boron atom | Serine hydroxyl group in an enzyme active site |

| π-π Stacking | Triazine ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

Computational Approaches to Predicting Regioselectivity and Stereoselectivity in Reactions

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry offers powerful methods to predict and explain these selectivities, which is crucial for synthetic planning. nih.govrsc.org

For substituted triazines or boronic acids, predicting the outcome of a reaction is not always intuitive. Computational approaches, primarily using DFT, can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. nih.gov The reaction pathway with the lowest activation energy barrier is predicted to be the major product.

For example, a DFT study on the S-alkylation of sulfenates demonstrated that an ortho-substituted boronate ester could direct the reaction to a specific site. nih.gov This directing effect was rationalized by analyzing the transition state energies. In another context, computational studies on the metal-catalyzed click reaction to form triazoles have been used to understand the origins of regioselectivity by calculating the free energy profiles for different reaction pathways. nih.gov

In the case of this compound, if it were to undergo a further substitution reaction on the triazine ring (assuming it had other leaving groups) or a reaction involving the aromatic system, DFT calculations could predict the most likely site of attack by comparing the energies of the transition states for substitution at each possible position. This provides a quantitative alternative to relying solely on chemical intuition. nih.gov

Investigation of Conformational Landscapes and Tautomeric Equilibria

The three-dimensional shape (conformation) and the existence of rapidly interconverting isomers (tautomers) can significantly influence a molecule's properties and reactivity. Computational methods are ideal for exploring these aspects.

Tautomeric Equilibria: Tautomerism is also a consideration for this molecule. The 1,3,5-triazine ring can potentially exist in different tautomeric forms depending on the protonation state of the ring nitrogens. Furthermore, the boronic acid itself exists in equilibrium. At neutral or acidic pH, it is typically a neutral, trigonal planar species with sp² hybridization at the boron atom. lodz.pl However, at alkaline pH, it can accept a hydroxide (B78521) ion to form a negatively charged, tetrahedral boronate species with sp³ hybridization. lodz.pl DFT calculations can model these different forms and, by including solvent effects, predict their relative stabilities and the pKₐ associated with the transition, providing a complete picture of the species present under different conditions. mdpi.comlodz.pl

Green Chemistry and Sustainable Synthesis Considerations

Development of Aqueous-Phase Reaction Conditions for Boronic Acid Couplings

Traditionally, Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, have been conducted in organic solvents. However, the development of aqueous-phase reaction conditions represents a significant leap forward in green chemistry. Water, as a solvent, is non-toxic, non-flammable, and abundant, making it an ideal medium for sustainable chemical synthesis.

Recent research has demonstrated the feasibility of conducting Suzuki-Miyaura couplings of boronic acids in water. organic-chemistry.org The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity in some cases. For instance, the synthesis of 1,3,5-triazine (B166579) derivatives has been successfully achieved in aqueous media using sonochemistry, a method that employs ultrasound to initiate and accelerate chemical reactions. nih.govnih.gov This approach significantly reduces reaction times and energy consumption. nih.gov

Furthermore, the development of water-soluble ligands and catalysts has been instrumental in enabling efficient aqueous-phase couplings. These advancements address the challenge of limited solubility of some organic substrates in water, thereby expanding the scope of green Suzuki-Miyaura reactions.

Utilization of Earth-Abundant Metal Catalysts and Ligand Systems

The reliance on precious metal catalysts, such as palladium, in cross-coupling reactions poses challenges related to cost, availability, and environmental impact. nih.govnovartis.com Consequently, a major focus of green chemistry is the replacement of these metals with earth-abundant alternatives like iron, copper, and nickel. mdpi.comnsf.gov

The design of efficient ligand systems is also critical for the successful application of earth-abundant metal catalysts. Pincer complexes, which are multidentate ligands that bind tightly to the metal center, have been explored for their ability to stabilize and activate earth-abundant metals in cross-coupling reactions. mdpi.com

Strategies for Catalyst Recycling and Product Isolation Efficiency

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical synthesis, as it reduces waste and lowers production costs. mdpi.com Both homogeneous and heterogeneous catalytic systems are being developed with recyclability in mind. acs.org

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the reaction products. acs.org To address this, strategies such as the use of catalysts with "GAP" (Group-Assisted Purification) ligands have been developed. These ligands allow for the selective precipitation and recovery of the catalyst after the reaction, enabling its reuse in multiple catalytic cycles. acs.org

Heterogeneous catalysts, which are in a different phase from the reaction mixture, offer the advantage of easy separation and recycling. dntb.gov.ua Palladium catalysts supported on materials like mordenite, a type of zeolite, have been shown to be effective and recyclable in Suzuki-Miyaura couplings. mdpi.comresearchgate.net These supported catalysts can be reused multiple times without a significant loss of activity. dntb.gov.ua

Efficient product isolation is another critical aspect of green chemistry. The use of aqueous reaction media can simplify product isolation, as water-insoluble products can often be separated by simple filtration. nih.gov

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, making them inherently greener.

The synthesis of boronic acids and their subsequent use in coupling reactions are being optimized to improve atom economy. For example, the use of pinacol (B44631) borane (B79455) as a boron source in palladium-catalyzed borylation reactions is considered more atom-economical than other methods. organic-chemistry.org Additionally, hydroboration polymerization offers a highly atom-economical route to boron-containing polymers. nih.gov

Waste minimization in the synthesis of 1,3,5-triazine derivatives is being addressed through various strategies. Microwave-assisted synthesis and sonochemistry have been shown to reduce reaction times and energy consumption, thereby minimizing waste. mdpi.comeurekaselect.com The use of solvent-free reaction conditions is another effective approach to waste reduction. chim.it Furthermore, developing one-pot synthetic procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of (1,3,5-Triazin-2-yl)boronic acid and its derivatives is a cornerstone for their application. Future research will undoubtedly focus on creating more efficient and selective synthetic pathways. Key areas of interest include:

Microwave-Assisted Synthesis: The use of microwave irradiation has already shown promise in accelerating the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to higher yields and purity. nih.govnih.gov Further exploration of microwave-assisted reactions for the direct borylation of triazine rings or for the construction of substituted triazine precursors could significantly streamline the synthesis of these valuable compounds. nih.govorganic-chemistry.org

Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr): The sequential and controlled substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (TCT) at different temperatures is a powerful tool for creating asymmetrically substituted triazines. csic.es Refining this method to introduce a boronic acid or a precursor group with high selectivity at a specific position will be crucial for synthesizing tailored derivatives.

Exploration of New Catalytic Applications Beyond Traditional Cross-Couplings

While boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, the unique electronic nature of the 1,3,5-triazine ring opens the door to novel catalytic applications. ossila.com Future investigations may include:

Amide Bond Formation: Derivatives of 1,3,5-triazine, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), have been successfully employed as condensing agents for amide bond formation. researchgate.net Research into the catalytic potential of this compound itself, or its derivatives, in facilitating this fundamental transformation is a promising avenue.

Functional Group Transformations: 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to act as a catalyst or promoter in various organic reactions, including functional group transformations and rearrangements. researchgate.net Investigating whether this compound can mediate or catalyze similar reactions, potentially through Lewis acid activation, could uncover new catalytic activities.

Green Catalysis: The development of catalysts tethered to superparamagnetic iron oxide nanoparticles (SPIONs) represents a significant step towards sustainable chemistry. rsc.org Exploring the immobilization of this compound or its catalytically active derivatives onto such supports could lead to easily recoverable and reusable catalytic systems.

Integration into Dynamic Covalent Chemistry (DCC) and Self-Assembly Systems

The reversible nature of the boronic acid condensation with diols makes this compound an ideal building block for dynamic covalent chemistry (DCC) and the construction of self-assembling systems.

Covalent Organic Frameworks (COFs): Trigonal boronic acid linkers are instrumental in the formation of porous and crystalline covalent organic frameworks. ossila.com The triazine core can act as a rigid, planar node, while the boronic acid groups provide the points of connection. Future work will focus on designing and synthesizing novel this compound derivatives to create COFs with tailored pore sizes, functionalities, and properties for applications in gas storage, separation, and catalysis.

Self-Healing Materials: The dynamic nature of the boroxine (B1236090) bonds formed from the dehydration of boronic acids can be harnessed to create self-healing polymers and materials. Integrating the triazine unit could enhance the thermal and mechanical properties of these materials.

Sensors: The ability of boronic acids to bind with saccharides and other diol-containing molecules can be exploited for the development of sensors. Triazine-based boronic acids could be incorporated into fluorescent or colorimetric sensing platforms for the detection of biologically important molecules. ossila.com

Applications in Advanced Material Science Beyond Current Paradigms

The unique photophysical and electronic properties of the 1,3,5-triazine ring suggest that its boronic acid derivatives could find applications in a wide range of advanced materials.

Organic Electronics: Star-shaped molecules and polymers containing a 1,3,5-triazine core have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as hole transport materials in perovskite solar cells. ossila.comrsc.org The introduction of boronic acid functionalities could provide a convenient handle for further functionalization or for tuning the electronic properties of these materials.

Nonlinear Optical (NLO) Materials: The development of organic chromophores with significant nonlinear optical properties is an active area of research. rsc.org The electron-deficient nature of the triazine ring can be leveraged in push-pull systems to enhance NLO responses. This compound could serve as a key building block in the synthesis of such materials.

Corrosion Inhibitors: 1,3,5-triazine derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic environments. mdpi.comnih.gov The boronic acid group could potentially enhance the adsorption of these molecules onto metal surfaces, leading to improved corrosion protection.

Computational Design and Rational Engineering of New this compound Derivatives for Specific Purposes

The synergy between computational modeling and experimental synthesis is becoming increasingly important in the discovery of new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies: Computational methods, such as molecular docking and density functional theory (DFT), can be used to understand the structure-activity relationships of 1,3,5-triazine derivatives. nih.govrsc.org These insights can guide the design of new this compound derivatives with enhanced biological activity, for example, as enzyme inhibitors. nih.govrsc.orgderpharmachemica.com

Predicting Material Properties: Computational simulations can predict the electronic, optical, and mechanical properties of materials incorporating this compound. This allows for the in-silico screening of a large number of potential structures before committing to their synthesis, saving time and resources.

Deep Learning for Lead Optimization: AI-based approaches, such as deep learning, are emerging as powerful tools for structure-based lead optimization in drug discovery. nih.gov These methods can be applied to the design of novel this compound derivatives with specific therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.